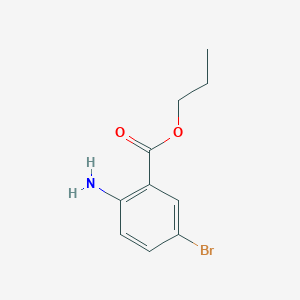

Propyl 2-amino-5-bromobenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

propyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNWHBKKKOQGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways

Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the aromatic ring is a key site of reactivity. Its nucleophilicity allows it to participate in a range of bond-forming reactions, leading to diverse molecular architectures.

The primary amino group of Propyl 2-amino-5-bromobenzoate can readily react with aldehydes or ketones in condensation reactions to form Schiff bases (or imines). This reaction typically proceeds under acid or base catalysis and involves the formation of a carbon-nitrogen double bond. rroij.com These Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their coordination chemistry. rroij.comscirp.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) |

| This compound | Salicylaldehyde | Propyl 5-bromo-2-((2-hydroxybenzylidene)amino)benzoate |

| This compound | Benzaldehyde | Propyl 2-((benzylidene)amino)-5-bromobenzoate |

| This compound | Acetone | Propyl 2-((isopropylidene)amino)-5-bromobenzoate |

The nucleophilic amino group can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to produce N-substituted amide derivatives. This reaction is fundamental for introducing a wide array of functional groups and for the synthesis of more complex molecules. For instance, the related methyl 2-amino-5-bromobenzoate is used to synthesize N-sulfonylated derivatives like methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate. sigmaaldrich.comsigmaaldrich.com A similar reaction with the propyl ester would yield the corresponding N-acyl or N-sulfonyl propyl benzoate (B1203000) derivatives.

Table 2: N-Acylation and N-Sulfonylation Reactions

| Acylating/Sulfonylating Agent | Product |

| Acetyl Chloride | Propyl 2-acetamido-5-bromobenzoate |

| Benzoyl Chloride | Propyl 2-benzamido-5-bromobenzoate |

| p-Toluenesulfonyl Chloride | Propyl 5-bromo-2-(4-methylphenylsulfonamido)benzoate |

The amino group, in conjunction with the adjacent ester functionality, serves as a precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. These reactions typically involve a two-step sequence: N-acylation followed by intramolecular cyclization. Alternatively, reaction with reagents containing a suitable electrophilic center can lead to direct cyclization. The methyl ester analog, methyl 2-amino-5-bromobenzoate, is a known starting material for the synthesis of compounds like 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, highlighting the utility of this scaffold in building complex heterocyclic frameworks. sigmaaldrich.comsigmaaldrich.com Quinazolinone synthesis is a significant area of medicinal chemistry. mdpi.comaston.ac.uk

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of the benzene (B151609) ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org The bromo substituent in this compound makes it an ideal aryl halide substrate for a variety of these transformations, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions proceed via a catalytic cycle typically involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Negishi, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgucmerced.edu This methodology allows for the connection of the benzoate core to a wide range of other molecular fragments. organic-chemistry.orgmit.edu

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Heck Coupling | Alkene | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Amine | Diaryl or alkyl-aryl amine |

| Negishi Coupling | Organozinc reagent | Biaryl or alkyl-aryl derivative |

Ester Moiety Transformations (e.g., Hydrolysis, Transesterification)

The propyl ester group can undergo typical ester transformations, providing another avenue for derivatization.

Hydrolysis: Under acidic or basic conditions, the propyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid. This reaction is often a necessary step in synthetic sequences where the free carboxylic acid is required for subsequent reactions, such as amide bond formation.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., methanol, ethanol) can replace the propyl group with another alkyl group, yielding a different ester of 2-amino-5-bromobenzoic acid. This allows for the modification of the ester group to alter properties like solubility or reactivity.

Table 4: Ester Moiety Transformations

| Reaction Type | Reagents | Product |

| Basic Hydrolysis | NaOH (aq), then H₃O⁺ | 2-Amino-5-bromobenzoic acid |

| Acidic Hydrolysis | H₂SO₄ (aq), H₂O | 2-Amino-5-bromobenzoic acid |

| Transesterification | Methanol, H⁺ or MeO⁻ | Methyl 2-amino-5-bromobenzoate |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of Propyl 2-amino-5-bromobenzoate. By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of protons and carbons can be determined. While specific spectral data for the propyl ester is not extensively published, analysis of the parent compound, 2-amino-5-bromobenzoic acid, and the closely related methyl ester, Methyl 2-amino-5-bromobenzoate, provides a strong basis for interpreting its spectrum. chemicalbook.comnih.govchemicalbook.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The amino group (-NH₂) protons typically appear as a broad singlet. The key distinguishing feature for the propyl ester is the set of signals from the propyl group (-CH₂CH₂CH₃), which would include a triplet for the terminal methyl protons, a multiplet for the central methylene (B1212753) protons, and another triplet for the methylene protons attached to the ester oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.5 - 7.8 | m (multiplet) | - |

| Amino (-NH₂) | ~5.8 (broad) | s (singlet) | - |

| Ester Methylene (-OCH₂) | ~4.2 | t (triplet) | ~6.7 |

| Propyl Methylene (-CH₂-) | ~1.7 | m (multiplet/sextet) | ~7.0 |

| Propyl Methyl (-CH₃) | ~1.0 | t (triplet) | ~7.4 |

Data is predicted based on standard chemical shift values and analysis of similar compounds like 2-amino-5-bromobenzoic acid and its methyl ester. chemicalbook.comnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the six aromatic carbons, the carbonyl carbon of the ester, and the three carbons of the propyl chain. The positions of the aromatic carbons are influenced by the electron-donating amino group, the electron-withdrawing bromo group, and the ester functionality. The carbonyl carbon typically appears significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-Br | ~108 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-COOR | ~112 |

| Ester Methylene (-OCH₂) | ~66 |

| Propyl Methylene (-CH₂-) | ~22 |

| Propyl Methyl (-CH₃) | ~10 |

Data is predicted based on analysis of similar compounds like 2-amino-5-bromobenzoic acid and its methyl ester. nih.gov

Two-Dimensional NMR Techniques (e.g., gHMQC)

Two-dimensional (2D) NMR techniques are used to establish connectivity between atoms. A Heteronuclear Multiple Quantum Coherence (HMQC) or the more modern Heteronuclear Single Quantum Coherence (HSQC) experiment would be used to correlate the proton signals with the carbon signals to which they are directly attached. This technique would definitively link the proton signals of the propyl chain to their corresponding carbon signals, confirming the structure of the ester group and aiding in the unambiguous assignment of the aromatic protons to their respective carbons.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. Studies on the parent compound, 2-amino-5-bromobenzoic acid, show characteristic vibrations that are expected to be present in the propyl ester as well. ijtsrd.comscribd.com Key expected bands include the N-H stretching vibrations of the primary amine, the strong C=O stretching of the ester, C-O stretching, and vibrations associated with the substituted aromatic ring.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch (Propyl) | 2850 - 3000 | Medium |

| C=O Ester Stretch | ~1710 | Strong |

| N-H Bending | 1600 - 1650 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |

| C-O Ester Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Data is based on spectral analysis of 2-amino-5-bromobenzoic acid. ijtsrd.comscribd.comnist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The FT-Raman spectrum of 2-amino-5-bromobenzoic acid has been recorded and analyzed, showing vibrations that are also expected for the propyl ester. ijtsrd.comnist.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum.

Table 4: Key FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Weak |

| C-H Aromatic Stretching | 3050 - 3150 | Strong |

| C=O Ester Stretch | ~1700 | Weak |

| C=C Aromatic Ring Stretch | 1550 - 1600 | Very Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Data is based on spectral analysis of 2-amino-5-bromobenzoic acid. ijtsrd.comnist.gov

Despite a comprehensive search for experimental data, detailed spectroscopic and crystallographic information specifically for this compound is not available in the public domain. Research and characterization data are abundant for the closely related compound, Methyl 2-amino-5-bromobenzoate, but not for the propyl ester.

Therefore, it is not possible to provide a scientifically accurate article with the requested data tables and detailed research findings for this compound that adheres to the strict outline provided. Generating such an article would require nonexistent data and would amount to scientific fabrication.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary tool for investigating the properties of molecular systems. Calculations for the methyl analog have typically been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311++G(d,p), which provides a robust balance of accuracy and computational efficiency. nih.govresearchgate.net

Geometry optimization calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For Methyl 2-amino-5-bromobenzoate, these studies, supported by single-crystal X-ray diffraction, reveal several key structural features. researchgate.netnih.govresearchgate.net

The molecule is nearly planar, with a very small dihedral angle between the plane of the aromatic ring and the methyl ester group. researchgate.netresearchgate.net This planarity is significantly stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and the carbonyl oxygen atom of the ester group (N—H⋯O). nih.govresearchgate.net This interaction forms a stable six-membered ring, referred to as an S(6) ring motif. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Methyl 2-amino-5-bromobenzoate

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.895 | |

| C=O | 1.220 | |

| C-O (ester) | 1.350 | |

| C-N | 1.370 | |

| C-C-N | ||

| O=C-O | ||

| C-N-H | ||

| Note: Values are representative from DFT calculations and may vary slightly with the level of theory and basis set used. |

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a direct correlation can be made with experimental data, allowing for a detailed understanding of the molecule's vibrational behavior.

Studies on Methyl 2-amino-5-bromobenzoate show excellent agreement between the vibrational frequencies calculated via DFT (B3LYP/6-311++G(d,p)) and those obtained from experimental FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net The calculations aid in the precise assignment of complex vibrational modes, including the stretching and bending of the N-H, C=O, C-Br, and C-N bonds, as well as the various vibrations of the benzene (B151609) ring. nih.govnih.gov

Table 2: Key Vibrational Frequencies and Assignments for Methyl 2-amino-5-bromobenzoate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3480 | ~3475 |

| N-H Symmetric Stretch | ~3370 | ~3365 |

| C=O Carbonyl Stretch | ~1685 | ~1680 |

| C-N Stretch | ~1250 | ~1245 |

| C-Br Stretch | ~630 | ~625 |

| Note: Frequencies are approximate and sourced from computational studies on the methyl analog. nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.compearson.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net

For Methyl 2-amino-5-bromobenzoate, DFT calculations show that the HOMO is primarily localized over the amino group and the benzene ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO is predominantly distributed over the carbonyl group of the ester and the benzene ring, marking the sites for nucleophilic attack. nih.gov The energy gap is a measure of the energy required for electronic excitation within the molecule. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for Methyl 2-amino-5-bromobenzoate

| Parameter | Energy (eV) |

| E(HOMO) | -5.98 |

| E(LUMO) | -1.25 |

| Energy Gap (ΔE) | 4.73 |

| Note: Values calculated at the B3LYP/6-311++G(d,p) level of theory. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For Propyl 2-amino-5-bromobenzoate, the MEP map would show the most negative potential concentrated around the highly electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the bromine atom. researchgate.net The positive potential would be located around the hydrogen atoms of the amino group, indicating their acidic character and ability to act as hydrogen bond donors. This visualization confirms that the carbonyl oxygen is a primary site for electrophilic interaction, while the amino group is a key site for nucleophilic character.

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, electrophilicity, and Fukui functions, provide quantitative measures of chemical reactivity. Fukui functions, in particular, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org

Based on the FMO and MEP analyses, the Fukui functions for this compound would indicate that the nitrogen atom of the amino group and specific carbons on the aromatic ring are the most probable sites for electrophilic attack. Conversely, the carbonyl carbon of the ester group would be identified as the primary site for nucleophilic attack. semanticscholar.org These theoretical descriptors align with the known reactivity patterns of substituted anilines and benzoic acid esters.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.dewisc.edu It examines charge transfer, hyperconjugative interactions, and intramolecular bonding by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. wisc.edu

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced properties. The NLO properties of a molecule are governed by its response to an applied electric field, which can be described by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to predict the NLO properties of Methyl 2-amino-5-bromobenzoate (M2A5B), an analogue of this compound. researchgate.netresearchgate.net These studies indicate that the molecule possesses significant NLO characteristics, primarily arising from intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing bromo and ester groups, facilitated by the π-conjugated system of the benzene ring. researchgate.net

The key parameters determining NLO activity are the polarizability and, more importantly, the first-order hyperpolarizability. Calculations for M2A5B have reported the dipole moment (μ), mean polarizability (α₀), anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β₀). researchgate.netresearchgate.net The computed values suggest that this class of molecules could be a promising candidate for NLO applications. researchgate.netuou.ac.in

| Parameter | Description |

|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule, indicating its overall polarity. |

| Polarizability (α) | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | A measure of the second-order, non-linear response of a molecule to an external electric field, which is directly related to second-harmonic generation (SHG) efficiency. |

Ab Initio and Semi-Empirical Quantum Chemical Methods

Quantum chemical methods are fundamental to the computational investigation of molecular properties. These methods can be broadly categorized into ab initio and semi-empirical approaches.

Ab initio (Latin for "from the beginning") methods compute molecular properties based on the fundamental laws of quantum mechanics and physical constants, without the use of experimental data. nih.gov A prominent ab initio method is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. researchgate.netscience.gov For Methyl 2-amino-5-bromobenzoate (M2A5B), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to investigate its molecular structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netdocksci.com These calculations provide a detailed picture of the molecule's geometry and behavior at the quantum level. researchgate.net

Semi-empirical methods also solve the Schrödinger equation but simplify the calculations by incorporating experimental parameters or results from ab initio calculations. This makes them computationally less expensive than ab initio methods, allowing for the study of larger molecular systems, though with some trade-off in accuracy.

The application of these methods to M2A5B has allowed for the optimization of its molecular geometry and the calculation of various properties, which are expected to be very similar for this compound. researchgate.netresearchgate.net

| Method Type | Description | Example Application for M2A5B |

|---|---|---|

| Ab Initio (DFT) | Calculates properties from first principles using quantum mechanics. The B3LYP functional is a hybrid approach that combines Hartree-Fock theory with DFT. The 6-311++G(d,p) is a large and flexible basis set. | Calculation of molecular structure, vibrational wavenumbers, HOMO-LUMO energies, and NLO properties. researchgate.netresearchgate.net |

| Semi-Empirical | Simplifies quantum mechanical calculations by using parameters derived from experimental data. Computationally faster but generally less accurate than ab initio methods. | Not explicitly reported for M2A5B, but suitable for initial screenings of large series of related molecules. |

Computational Mechanistic Elucidation of Reactions

For example, the aminolysis of methyl benzoate (B1203000) (the reaction with ammonia) has been studied using DFT and ab initio methods. nih.gov Such studies investigate possible reaction pathways, such as concerted versus stepwise mechanisms, and determine the structures and energies of the transition states involved. nih.gov The calculations can reveal that a general-base-catalyzed, neutral stepwise mechanism is the most favorable pathway, with the catalyst facilitating proton transfer steps. nih.gov

These computational approaches can be applied to understand the reactivity of this compound in various chemical transformations, such as amide bond formation (acylation of the amino group) or transesterification. By mapping the potential energy surface of a reaction, chemists can predict reaction outcomes, understand catalyst behavior, and design more efficient synthetic routes. mdpi.com

Theoretical Estimation of Thermodynamic Parameters

The thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior under different temperature conditions. These parameters can be estimated theoretically from the vibrational frequencies calculated using quantum chemical methods like DFT. mdpi.com

For Methyl 2-amino-5-bromobenzoate (M2A5B), thermodynamic properties have been calculated at different temperatures based on vibrational analysis from DFT computations. researchgate.net The calculations show how these properties change with temperature, which is a result of the increased population of vibrational energy levels as the temperature rises. mdpi.comresearchgate.net These theoretical estimations are valuable for predicting the chemical behavior and stability of the compound and for understanding its physical properties without the need for extensive experimental calorimetry. nih.govnih.gov Given the structural similarity, the thermodynamic parameters for this compound are expected to follow similar trends.

| Thermodynamic Parameter | Description | Method of Theoretical Estimation |

|---|---|---|

| Heat Capacity (C) | The amount of heat required to raise the temperature of a substance by a specific amount. | Calculated from vibrational, translational, and rotational contributions derived from frequency calculations (DFT). |

| Entropy (S) | A measure of the randomness or disorder of a system. | Calculated using statistical mechanics based on the computed vibrational frequencies and molecular geometry. |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. | Calculated by adding thermal corrections (from vibrational analysis) to the total electronic energy obtained from DFT. |

Applications in Advanced Chemical Research and Synthesis

Role as a Key Synthetic Intermediate in Medicinal Chemistry Research

The 2-amino-5-bromobenzoate core is a well-established starting material in the synthesis of compounds with potential therapeutic value. Its structure allows for the systematic modification and elaboration needed to explore structure-activity relationships in drug discovery.

The compound is a valuable precursor for synthesizing a wide range of heterocyclic systems, which are foundational structures in many pharmaceuticals. The amino group and the bromine atom provide orthogonal handles for cyclization reactions. For instance, the closely related Methyl 2-amino-5-bromobenzoate is used in the synthesis of:

Quinazolinones : It is a key building block for producing compounds like 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com The quinazolinone core is present in numerous bioactive molecules with a broad spectrum of pharmacological activities.

Pyrrole Derivatives : The compound can be used to synthesize methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate, incorporating another important heterocyclic motif into the molecular structure. sigmaaldrich.com

Benzothiazines : Research has identified the methyl analog as a crucial intermediate in the synthesis of benzothiazines. nih.govresearchgate.net

In drug discovery, a "scaffold" refers to a core molecular structure upon which various functional groups can be built to create a library of new compounds for biological screening. The 2-amino-5-bromobenzoate framework serves this purpose effectively.

Research has demonstrated its utility in developing inhibitors for significant biological targets:

PqsD Inhibitors : Derivatives of Methyl 2-amino-5-bromobenzoate have been shown to inhibit PqsD, an enzyme in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. chemsrc.com Targeting the QS system is a modern strategy to combat bacterial infections by disrupting their communication and virulence factor production.

Hepatitis C Virus (HCV) Inhibitors : The parent acid, 2-Amino-5-bromobenzoic acid, is used in the preparation of inhibitors for the HCV NS5b RNA polymerase, a critical enzyme for viral replication. arborpharmchem.com

FabH Inhibitors : The methyl ester can be used to synthesize 2-benzamidobenzoic acids, which are known inhibitors of the FabH enzyme, a key component in bacterial fatty acid synthesis. chemsrc.com

Applications in Material Science as a Synthetic Building Block

The unique electronic and structural properties of the 2-amino-5-bromobenzoate scaffold make it a person of interest in material science, particularly in the development of organic materials with specific optical properties. Research on its methyl analog, Methyl 2-amino-5-bromobenzoate (M2A5B), has shown its potential in the field of nonlinear optics (NLO).

Single crystals of M2A5B have been successfully grown and characterized, revealing properties that are desirable for optical applications. researchgate.net Studies have highlighted its good optical transparency and significant mechanical stability. researchgate.net The molecular arrangement in the crystal, facilitated by hydrogen bonding, contributes to these properties. nih.gov Such organic NLO materials are sought after for applications in optical communications, data storage, and frequency conversion technologies.

Research in Agrochemical Design and Insecticidal Activity

The aminobenzoate scaffold is also explored in the design of new agrochemicals. The development of novel pesticides and herbicides is crucial for modern agriculture, and this chemical structure provides a foundation for creating new active ingredients.

Specifically, research has indicated that Methyl 2-amino-5-bromobenzoate is involved in plant growth-regulator activity. This suggests its potential use or modification for applications in controlling plant development, maturation, or response to environmental stress.

Catalysis Research and Development

While not typically used as a catalyst itself, Propyl 2-amino-5-bromobenzoate is a highly valuable substrate in catalysis research, particularly in palladium-catalyzed cross-coupling reactions. The presence of an aryl bromide functional group makes the molecule an ideal candidate for reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.

The bromine atom on the benzene (B151609) ring can readily participate in catalytic cycles with palladium complexes, enabling reactions such as:

Suzuki-Miyaura Coupling : Reaction with boronic acids to form new C-C bonds.

Heck Reaction : Reaction with alkenes.

Buchwald-Hartwig Amination : Reaction with amines to form new C-N bonds.

These catalytic methods allow chemists to use the 2-amino-5-bromobenzoate scaffold to construct highly complex molecules that would be difficult to synthesize otherwise. This utility makes it an important building block in synthetic strategies that rely on advanced catalytic methods.

Data on Applications

| Research Area | Section | Specific Application | Key Findings |

| Medicinal Chemistry | 6.1.1 | Precursor for Bioactive Heterocycles | Used to synthesize quinazolinones, pyrroles, and benzothiazines. sigmaaldrich.comnih.govresearchgate.net |

| 6.1.2 | Scaffold for Drug Discovery | Used to develop inhibitors for bacterial PqsD, HCV NS5b polymerase, and bacterial FabH. chemsrc.comarborpharmchem.com | |

| Material Science | 6.2 | Synthetic Building Block | Analog crystals show good optical transparency and mechanical stability for potential NLO applications. researchgate.net |

| Agrochemicals | 6.3 | Agrochemical Design | Analog is reported to have plant growth-regulator activity. |

| Catalysis | 6.4 | Substrate for Catalysis | The aryl bromide group is an active participant in palladium-catalyzed cross-coupling reactions. |

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. Future research on Propyl 2-amino-5-bromobenzoate will likely focus on developing more sustainable synthetic routes.

One promising area is the adoption of microwave-assisted synthesis . nih.govarizona.edu This technique has been shown to dramatically reduce reaction times, often from hours to minutes, for the synthesis of related aniline (B41778) derivatives from activated aryl halides. nih.govmdpi.com By removing the need for traditional metal catalysts and organic solvents, microwave-assisted methods in aqueous solutions present a safer, more efficient, and environmentally friendly alternative. nih.govnih.govtandfonline.com Optimization studies on similar amination reactions have demonstrated that complete conversion can be achieved in as little as five minutes at 130°C under microwave irradiation. nih.gov

Additionally, research into novel catalytic systems that operate under milder conditions is a key direction. For instance, copper-catalyzed amination procedures for bromobenzoic acids have been developed that are chemo- and regioselective, eliminating the need for protecting groups on the acid functionality. nih.govorganic-chemistry.org Adapting such catalytic methods, which can utilize inexpensive and less toxic metals like copper, for the esterification and amination steps in the synthesis of this compound could offer significant advantages over traditional protocols. researchgate.netnih.gov The focus will be on catalysts that are highly efficient, easily recoverable, and can function in benign solvent systems like water or bio-based solvents. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Developing high-yield reactions that minimize byproduct formation. |

| Atom Economy | Designing synthetic routes (e.g., C-H amination) that maximize the incorporation of all materials. |

| Less Hazardous Synthesis | Replacing hazardous reagents and solvents with safer alternatives (e.g., using aqueous media instead of volatile organic compounds). nih.gov |

| Catalysis | Employing highly selective and recyclable catalysts (e.g., copper-based systems) over stoichiometric reagents. nih.gov |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govarizona.edu |

Integration of Advanced Automation in Synthetic Workflows

The synthesis and derivatization of fine chemicals are being revolutionized by automation and robotics. medium.comchemistryworld.com Future work on this compound and its analogues will benefit from the integration of automated synthesis platforms to accelerate discovery and optimization processes. cognit.caarxiv.org

Autonomous flow chemistry robots represent a paradigm shift in synthesis, enabling high-throughput experimentation and optimization. atomfair.com These systems integrate precision fluidic controls, real-time analytical feedback (e.g., spectroscopy, mass spectrometry), and artificial intelligence (AI) to autonomously explore thousands of reaction conditions. atomfair.comnih.gov Such a platform could be used to rapidly optimize the synthesis of this compound or to perform parallel synthesis of a library of its derivatives for screening purposes. cognit.ca

| Component of Automated Platform | Function in Synthetic Workflow |

| Robotic Arms/Liquid Handlers | Precise and automated weighing, dispensing, and transfer of reagents and solvents. nih.govresearchgate.net |

| Flow Reactors/Microfluidics | Continuous synthesis with precise control over temperature, pressure, and reaction time. atomfair.com |

| In-line Analytics (e.g., UV-Vis, MS) | Real-time monitoring of reaction progress and product formation. atomfair.com |

| AI/Machine Learning Core | Dynamic optimization of reaction parameters and predictive modeling for new syntheses. nih.govbiovanix.com |

| High-Throughput Screening | Parallel synthesis and screening of compound libraries to identify molecules with desired properties. biovanix.com |

Synergistic Application of Experimental and Computational Techniques

The integration of computational chemistry with experimental analysis provides a deeper understanding of molecular properties and reactivity. For this compound, this synergy is crucial for predicting its behavior and guiding the design of new functional molecules.

Density Functional Theory (DFT) calculations have been effectively used to study the structural and electronic properties of the closely related 2-amino-5-bromobenzoic acid. slideshare.netdergipark.org.trdergipark.org.tr These computational studies provide detailed information on optimized molecular geometry, bond lengths, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO-LUMO). slideshare.netdergipark.org.trscribd.com Such data helps in interpreting experimental results from spectroscopic techniques like Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. slideshare.netscribd.com The good agreement often found between calculated and experimental vibrational spectra validates the computational models. slideshare.net

This iterative process, often termed computational spectroscopy , allows for the refinement of theoretical models based on experimental data, and vice-versa. rsc.orgaip.org For instance, computational models can predict how structural modifications to this compound—such as derivatization at the amine or substitution of the bromine atom—will affect its electronic properties and spectroscopic signatures. rsc.orgresearchgate.net This predictive power accelerates the structural elucidation of new compounds and provides insights into structure-property relationships that are difficult to obtain through experimentation alone. jchps.comyoutube.com

| Technique | Information Provided |

| Experimental: FTIR/FT-Raman Spectroscopy | Provides characteristic vibrational frequencies of functional groups, confirming molecular structure. slideshare.net |

| Computational: Density Functional Theory (DFT) | Calculates optimized geometry, electronic structure, HOMO-LUMO gap, and predicted vibrational spectra. dergipark.org.trdergipark.org.tr |

| Synergistic Outcome | Accurate assignment of experimental spectra, prediction of molecular properties, and rational design of new derivatives with tailored characteristics. rsc.orgresearchgate.net |

Exploration of Novel Reactivity Patterns and Derivatization Routes

The trifunctional nature of this compound makes it an excellent starting point for creating diverse chemical libraries. Future research will focus on exploring the unique reactivity of this scaffold and developing novel derivatization strategies.

The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Stille reactions. ccspublishing.org.cn These reactions allow for the introduction of a wide range of substituents (alkyl, aryl, etc.) at the 5-position, enabling the synthesis of complex molecular architectures. The classic electrophilic bromination of anilines typically leads to ortho- and para-substitution, making the meta-bromo position in this compound a result of a more directed synthesis, which can be leveraged for specific derivatization. nih.gov

The amino group offers another site for modification. It can undergo reactions such as acylation, sulfonation, or be used as a nucleophile in the construction of heterocyclic systems. sigmaaldrich.comsigmaaldrich.com For example, the related methyl ester has been used to synthesize derivatives like methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.comsigmaaldrich.com Furthermore, the reactivity of the aromatic ring itself towards further electrophilic substitution can be explored, although this is influenced by the existing activating (amino) and deactivating (bromo, carboxyl) groups. doubtnut.comshaalaa.com Understanding the interplay of these electronic effects is key to controlling the regioselectivity of subsequent reactions. oup.comoup.com

| Functional Group | Potential Derivatization Reactions | Resulting Structures |

| Bromo Group | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination | Biaryls, substituted alkenes, N-aryl compounds |

| Amino Group | Acylation, Sulfonylation, Cyclization Reactions | Amides, sulfonamides, quinazolinones, pyrroles sigmaaldrich.comsigmaaldrich.com |

| Aromatic Ring | Further electrophilic halogenation or nitration | Polysubstituted aromatic compounds |

Multidisciplinary Research Towards Targeted Chemical Functions

The true potential of this compound lies in its application as a building block in multidisciplinary research. By leveraging the synthetic and analytical methodologies described above, derivatives can be designed and synthesized for specific functions in fields ranging from medicine to materials science.

In medicinal chemistry , halogenated aromatic compounds are prevalent in pharmaceuticals. ccspublishing.org.cn The scaffold of this compound can be used to generate libraries of compounds for screening against various biological targets. For example, by attaching reactive groups and reporter tags, derivatives can be synthesized as chemical probes to study enzyme activity or protein-protein interactions. frontiersin.orgnih.gov The modular synthesis of such probes allows for rapid optimization of their selectivity and sensitivity. frontiersin.org

In materials science , the introduction of halogen atoms like bromine can significantly influence the electronic properties and crystal packing of organic molecules. ucl.ac.uk This is due to effects like halogen bonding, which can direct self-assembly into ordered structures. chemistryviews.org Derivatives of this compound could be investigated as components of organic semiconductors, liquid crystals, or other functional materials where precise control over intermolecular interactions is critical. ucl.ac.uk

Furthermore, in analytical chemistry , related N-aryl anthranilic acid derivatives have been shown to function as fluorimetric sensors for metal ions. nih.govresearchgate.net The synthesis of novel derivatives of this compound could lead to the development of new chemosensors for environmental monitoring or diagnostic applications.

| Research Area | Potential Application of Derivatives | Key Molecular Features |

| Medicinal Chemistry | Drug candidates, activity-based chemical probes. nih.gov | Pharmacophoric groups, reactive moieties for covalent labeling. |

| Materials Science | Organic electronic materials, self-assembling systems. | Tunable electronic properties via halogenation, potential for halogen bonding. ucl.ac.ukchemistryviews.org |

| Analytical Chemistry | Chemosensors for detecting metal ions or other analytes. | Ligating groups, fluorophores. nih.gov |

| Agrochemicals | Intermediates for pesticides and herbicides. | Biologically active structural motifs. ccspublishing.org.cn |

Q & A

Q. What are the common synthetic routes for preparing Propyl 2-amino-5-bromobenzoate, and what analytical methods validate its purity?

- Methodological Answer : A typical synthesis involves esterification of 2-amino-5-bromobenzoic acid with propanol under acid catalysis (e.g., H₂SO₄), followed by purification via recrystallization or column chromatography. Bromination steps may require careful control of stoichiometry to avoid over-substitution. Purity validation employs:

- NMR Spectroscopy : To confirm the ester group (δ ~4.2 ppm for propyl CH₂) and bromine substitution (splitting patterns in aromatic regions) .

- HPLC : Using a C18 column with UV detection at 254 nm to quantify impurities (<1% threshold).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 272.9974).

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or bromine displacement.

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid contact with strong bases or nucleophiles (e.g., amines) to prevent unintended reactions .

- Stability Monitoring : Periodic TLC or NMR checks for degradation (e.g., free benzoic acid peaks).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts mitigated?

- Methodological Answer :

- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3400 cm⁻¹).

- ¹³C NMR : Identify propyl carbons (δ 60–70 ppm for ester-linked CH₂) and bromine-induced deshielding in the aromatic ring .

- Artifact Mitigation : Use deuterated solvents (e.g., DMSO-d6) to avoid solvent peaks, and degas samples to eliminate oxidative by-products.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, leveraging constraints for disordered propyl chains and anisotropic displacement parameters for bromine atoms .

- Data Validation : Cross-check residual density maps (e.g., R1 < 0.05) and compare with DFT-optimized structures to identify lattice distortions.

- Twinned Crystals : Apply twin-law matrices in SHELXL to deconvolute overlapping reflections .

Q. What experimental design considerations are critical for assessing the compound’s toxicity in absence of prior human or animal data?

- Methodological Answer :

- In Vitro Models : Use hepatic (HepG2) or renal (HEK293) cell lines for cytotoxicity assays (IC₅₀ via MTT tests).

- Structure-Activity Relationships (SAR) : Compare with analogs like methyl 2-amino-5-chlorobenzoate to predict bromine-specific effects .

- AEGL Framework : Adapt Acute Exposure Guideline Levels (AEGL) protocols for chloroformates (e.g., tiered exposure durations) despite data gaps .

Q. How can researchers address discrepancies in NMR chemical shifts caused by solvent or concentration effects?

- Methodological Answer :

- Solvent Calibration : Reference all shifts to TMS (tetramethylsilane) and document solvent polarity effects (e.g., DMSO vs. CDCl₃ shifts).

- Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening (e.g., propyl group rotation barriers).

- Computational Validation : Use Gaussian or ORCA to calculate theoretical shifts at the B3LYP/6-311+G(d,p) level, comparing with experimental data .

Data Contradiction Analysis

Q. When conflicting mass spectrometry data arise, how can researchers distinguish between isotopic patterns and genuine impurities?

- Methodological Answer :

- Isotopic Peaks : Calculate expected ⁷⁹Br/⁸¹Br ratios (1:1) and compare with observed patterns. Deviations suggest contaminants (e.g., Cl adducts).

- Tandem MS/MS : Fragment molecular ions to confirm diagnostic peaks (e.g., loss of propyl group [M–C₃H₇]⁺).

- Cross-Platform Validation : Compare HRMS data from MALDI-TOF and ESI-QTOF instruments to rule out machine-specific artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.